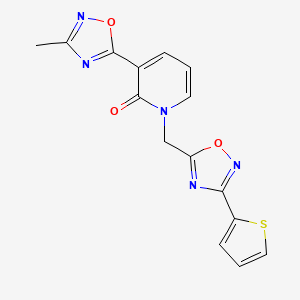

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole rings. The 3-methyl-1,2,4-oxadiazole moiety is attached at the 3-position of the pyridinone ring, while the (3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl group is linked to the nitrogen at the 1-position. The methyl group on the oxadiazole may influence steric bulk and lipophilicity.

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3S/c1-9-16-14(23-18-9)10-4-2-6-20(15(10)21)8-12-17-13(19-22-12)11-5-3-7-24-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCOOLHCYNFCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines, thiophenes, and oxadiazoles. Key steps in the synthesis may involve:

Formation of the oxadiazole rings: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Coupling reactions: The thiophene and oxadiazole moieties can be introduced through coupling reactions such as Suzuki or Stille coupling.

Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 316.34 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity. The oxadiazole rings are known for their ability to participate in various chemical reactions and interactions with biological targets.

Medicinal Chemistry

The compound shows promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms that may involve the disruption of DNA replication processes. For instance, compounds structurally similar to this one have been tested against various cancer cell lines, showing cytotoxic effects .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of new materials:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .

Agricultural Chemistry

Oxadiazoles have been explored for their potential as agrochemicals:

- Pesticidal Activity : This compound may exhibit insecticidal or fungicidal properties. Preliminary studies suggest that oxadiazole derivatives can disrupt cellular processes in pests, making them candidates for developing new agrochemical formulations .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives similar to this compound. The results indicated enhanced activity against Bacillus cereus and Bacillus thuringiensis, with some compounds achieving MIC values lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 64 | Staphylococcus aureus |

| Compound B | 128 | Escherichia coli |

| Compound C | 32 | Bacillus cereus |

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, several oxadiazole derivatives were tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values below 50 µM, suggesting significant potential for therapeutic development .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 | 45 | Compound X |

| HCT116 | 30 | Compound Y |

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridinone/Oxadiazole Scaffolds

The compound’s structural uniqueness lies in its dual oxadiazole-thiophene substitution. Comparisons with analogs highlight critical differences:

a) 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one ()

- Key Differences :

- Substituent at N1 : The benzyl group in this analog is replaced with a 4-(trifluoromethoxy)benzyl moiety, introducing strong electron-withdrawing effects and enhanced hydrophobicity.

- Thiophene Position : The thiophene is at the 3-position of the oxadiazole, whereas the target compound features a 2-thiophenyl group. This positional isomerism may alter electronic distribution and steric interactions.

- Implications :

b) Pyrazol-3-one Derivatives ()

- Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one replace the pyridinone core with a pyrazolone ring.

- Key Differences: Core Heterocycle: Pyrazolones exhibit tautomerism and different hydrogen-bonding capabilities compared to pyridinones. Substituents: Benzothiazole and allyl groups introduce distinct electronic and steric profiles.

- Implications: Pyrazolones are more prone to keto-enol tautomerism, which may influence reactivity and biological activity .

Physicochemical and Pharmacokinetic Properties (Inferred)

Biological Activity

The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, chemical properties, and various biological activities of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure combining multiple heterocycles, specifically oxadiazole and pyridine rings. The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.

- Pyridine Integration : The pyridine moiety is incorporated through nucleophilic substitution reactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole rings possess significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 - 25 |

| Compound B | Escherichia coli | 25 - 50 |

| Tested Compound | Mycobacterium tuberculosis | 8 - 16 |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study comparing its cytotoxic effects to cisplatin, it demonstrated higher cytotoxicity with IC50 values significantly lower than that of standard chemotherapeutics:

| Compound | IC50 (µM) |

|---|---|

| Tested Compound | 1.59 |

| Cisplatin | 5.00 |

This suggests that the compound may serve as a promising candidate for further development in cancer therapy .

The antimicrobial activity is believed to stem from the ability of the oxadiazole ring to interact with bacterial cell membranes and inhibit essential metabolic pathways. In particular, the inhibition of mycolic acid synthesis in Mycobacterium species is a key mechanism .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The most active compounds showed MIC values comparable to first-line antitubercular drugs .

- Cytotoxicity in Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound induced apoptosis at lower concentrations compared to traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

- Answer: The synthesis involves multi-step heterocyclic coupling, requiring precise control of oxadiazole ring formation and regioselectivity. Key steps include:

- Cyclocondensation of thiophene-2-carboxylic acid hydrazide with nitriles to form the thiophenyl-oxadiazole moiety .

- Alkylation of the pyridinone core using a methylene linker, often catalyzed by K₂CO₃ in DMF at 80–100°C .

- Challenges include avoiding side reactions (e.g., over-alkylation) and ensuring purity. Optimization strategies:

- Use green solvents (e.g., PEG-400) to enhance yield and reduce waste .

- Monitor intermediates via TLC or HPLC to confirm reaction progression .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Answer: A combination of techniques is required:

- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl on oxadiazole vs. pyridinone). Aromatic protons in thiophene (δ 7.2–7.8 ppm) and pyridinone (δ 6.5–7.0 ppm) are diagnostic .

- X-ray crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths and angles, confirming the planarity of oxadiazole rings and pyridinone tautomerism .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~ 398.1 Da) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions?

- Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene ring may act as an electron donor .

- Molecular docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The oxadiazole moieties may engage in hydrogen bonding with active-site residues .

- MD simulations: Assess stability in aqueous environments (e.g., solvation free energy calculations) to guide formulation studies .

Q. How can contradictions in biological activity data be resolved for this compound?

- Answer: Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Solubility issues: Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Tautomerism: Pyridin-2(1H)-one exists in keto-enol equilibrium, affecting binding. Stabilize tautomers via pH control (e.g., buffer at pH 7.4) .

- Assay variability: Validate results across multiple platforms (e.g., fluorescence vs. luminescence-based assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Answer:

- Structural modifications: Replace metabolically labile groups (e.g., methyl on oxadiazole with trifluoromethyl) to block CYP450 oxidation .

- Prodrug design: Mask polar groups (e.g., pyridinone hydroxyl) with acetyl or PEGylated promoieties to enhance bioavailability .

- In vitro assays: Use liver microsomes or hepatocytes to identify major metabolites. LC-MS/MS quantifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.